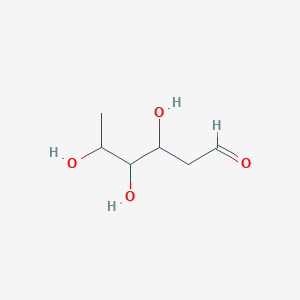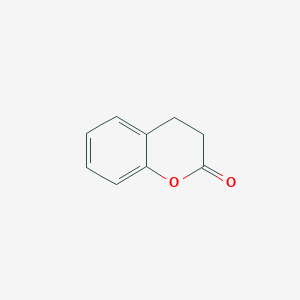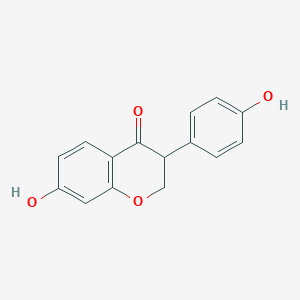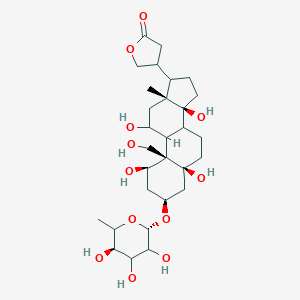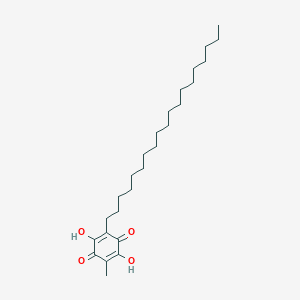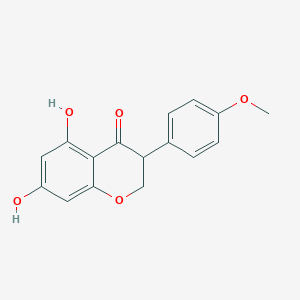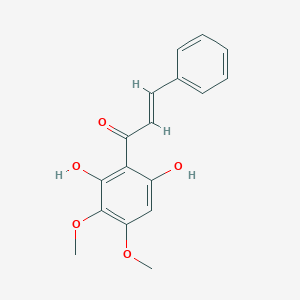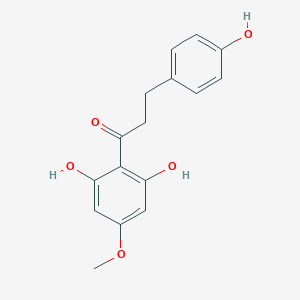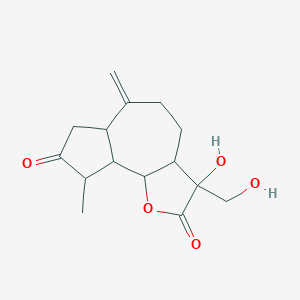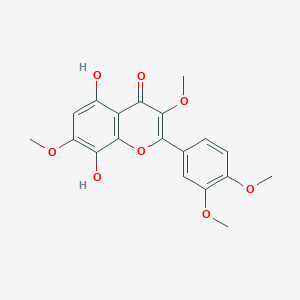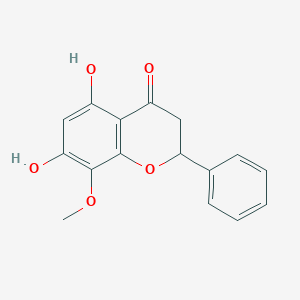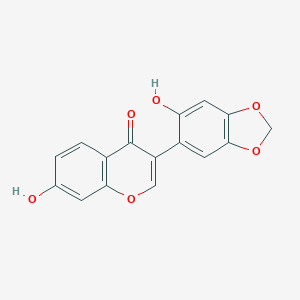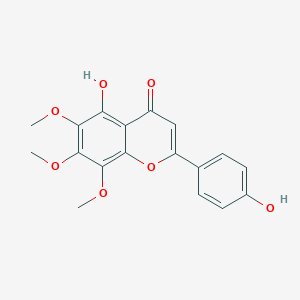
6,2'-Dihydroxyflavone
Overview
Description
Mechanism of Action
Target of Action
6,2’-Dihydroxyflavone is a novel antagonist of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain .
Mode of Action
6,2’-Dihydroxyflavone interacts with the GABA A receptor by inhibiting the binding of [3H]-flunitrazepam to the rat cerebral cortex membranes . This interaction decreases the current elicited with the EC50 concentration of GABA .
Biochemical Pathways
The primary biochemical pathway affected by 6,2’-Dihydroxyflavone is the GABAergic system. By acting as an antagonist of the GABA A receptor, 6,2’-Dihydroxyflavone can modulate the inhibitory effects of GABA neurotransmission .
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can impact their bioavailability .
Result of Action
The antagonistic action of 6,2’-Dihydroxyflavone on the GABA A receptor can lead to changes in neuronal excitability. In animal studies, 6,2’-Dihydroxyflavone treatment has been shown to influence behaviors associated with anxiety and cognitive performance .
Biochemical Analysis
Biochemical Properties
6,2’-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a novel antagonist of GABA A receptor . It inhibits [3H]-flunitrazepam binding to the rat cerebral cortex membranes .
Cellular Effects
6,2’-Dihydroxyflavone has been reported to have many effects on various types of cells and cellular processes. It has been found to have antioxidant, anti-inflammation, and cardiovascular regulation effects . It has also been reported to show anxiolytic activity in a mouse model .
Molecular Mechanism
The molecular mechanism of action of 6,2’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
It has been reported that the transport of 6,2’-Dihydroxyflavone was time and concentration-dependent .
Dosage Effects in Animal Models
The effects of 6,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 5mg/kg of 6,2’-Dihydroxyflavone could effectively improve ischemic HK-2 cell viability .
Metabolic Pathways
6,2’-Dihydroxyflavone is involved in several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase .
Transport and Distribution
6,2’-Dihydroxyflavone is transported and distributed within cells and tissues mainly by passive diffusion via a transcellular pathway . Its transport is strongly inhibited by metabolic inhibitors and is highly dependent on temperature .
Subcellular Localization
Other flavonoids have been found to localize in the nucleus of cells , suggesting that 6,2’-Dihydroxyflavone might have a similar localization pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 31-2848 monohydrate involves the preparation of the parent compound, Cilazapril, followed by its conversion to the monohydrate form. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The synthesis begins with the formation of the pyridazine ring, which is a key structural component of Cilazapril.
Introduction of the Ethoxycarbonyl Group: An ethoxycarbonyl group is introduced to the pyridazine ring to form the intermediate compound.
Coupling with Phenylbutanoic Acid: The intermediate is then coupled with phenylbutanoic acid to form Cilazapril.
Hydration: Finally, Cilazapril is hydrated to form Cilazapril monohydrate.
Industrial Production Methods
Industrial production of Ro 31-2848 monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ro 31-2848 monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: As a prodrug, it is hydrolyzed to its active form, cilazaprilat, in the body.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the ethoxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments within the body.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products
Cilazaprilat: The primary active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Various derivatives can be formed through oxidation and reduction reactions.
Scientific Research Applications
Ro 31-2848 monohydrate has several scientific research applications, including:
Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibition.
Biology: Investigated for its effects on blood pressure regulation and cardiovascular health.
Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Ro 31-2848 monohydrate is compared with other angiotensin-converting enzyme inhibitors such as:
Enalapril: Similar in function but differs in its chemical structure and pharmacokinetics.
Lisinopril: Another angiotensin-converting enzyme inhibitor with a different absorption and metabolism profile.
Ramipril: Known for its longer duration of action compared to Cilazapril.
Uniqueness
Ro 31-2848 monohydrate is unique due to its high potency and effectiveness at low doses. It has been extensively studied in various patient populations, including those with renal impairment and congestive heart failure .
Properties
IUPAC Name |
6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXYGWBHFKQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350941 | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92439-20-8 | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,2'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?
A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


